molecular formula C21H20OS B3050847 2-(Tritylsulfanyl)ethanol CAS No. 29167-28-0

2-(Tritylsulfanyl)ethanol

Cat. No.: B3050847
CAS No.: 29167-28-0
M. Wt: 320.4 g/mol
InChI Key: OSBZFOJENKWGPX-UHFFFAOYSA-N
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Description

2-(Tritylsulfanyl)ethanol is an organic compound that features a hydroxyl group (-OH) and a tritylsulfanyl group (-S-C(C6H5)3) attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Tritylsulfanyl)ethanol can be synthesized through several methods. One common approach involves the reaction of trityl chloride with ethanethiol in the presence of a base such as sodium hydroxide, followed by the oxidation of the resulting tritylthioethane to this compound using an oxidizing agent like hydrogen peroxide.

Another method involves the direct reaction of trityl chloride with 2-mercaptoethanol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Tritylsulfanyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(Tritylsulfanyl)acetaldehyde or 2-(Tritylsulfanyl)acetic acid, depending on the oxidizing agent and conditions.

    Reduction: The compound can be reduced to form 2-(Tritylsulfanyl)ethane by reducing agents such as lithium aluminum hydride.

    Substitution: The tritylsulfanyl group can be substituted by other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

    Oxidation: 2-(Tritylsulfanyl)acetaldehyde, 2-(Tritylsulfanyl)acetic acid.

    Reduction: 2-(Tritylsulfanyl)ethane.

    Substitution: Various tritylsulfanyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Tritylsulfanyl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds and as a protecting group for thiols.

    Biology: The compound can be used in the study of enzyme mechanisms involving thiol groups and in the development of thiol-based inhibitors.

    Industry: Used in the synthesis of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(Tritylsulfanyl)ethanol involves its interaction with various molecular targets, primarily through its hydroxyl and tritylsulfanyl groups. The hydroxyl group can form hydrogen bonds, while the tritylsulfanyl group can engage in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptoethanol: Similar structure but lacks the trityl group, making it more reactive and less sterically hindered.

    Tritylthiol: Contains the trityl group but lacks the hydroxyl group, limiting its hydrogen bonding capabilities.

    2-(Tritylsulfanyl)acetic acid: Similar structure but with a carboxyl group instead of a hydroxyl group, affecting its acidity and reactivity.

Uniqueness

2-(Tritylsulfanyl)ethanol is unique due to the presence of both a hydroxyl group and a tritylsulfanyl group, providing a balance of reactivity and stability. The trityl group offers steric protection, while the hydroxyl group allows for hydrogen bonding and further functionalization.

Properties

IUPAC Name

2-tritylsulfanylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20OS/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBZFOJENKWGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299379
Record name 2-(tritylsulfanyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29167-28-0
Record name NSC129857
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129857
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(tritylsulfanyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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